![molecular formula C21H30N4O3 B2606363 N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1170522-75-4](/img/structure/B2606363.png)
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research has focused on understanding the molecular interactions of similar compounds with specific receptors, like the CB1 cannabinoid receptor. For instance, studies have employed molecular orbital methods and conformational analysis to elucidate the binding interactions of compounds with the CB1 receptor, leading to insights into the structural requirements for antagonist activity (J. Shim et al., 2002).
Antiproliferative Applications
Compounds with the 1,3,4-oxadiazolyl piperidine structure have been identified as potential antiproliferative agents, acting as tubulin inhibitors. This application is significant in cancer research, where controlling cell proliferation is a critical therapeutic strategy. Such compounds have shown promise in inhibiting the growth of cancer cells by interfering with tubulin, a protein essential for cell division (M. Krasavin et al., 2014).
Antimicrobial and Anti-Proliferative Activities
Further studies have synthesized and evaluated N-Mannich bases of 1,3,4-oxadiazole for their antimicrobial and anti-proliferative activities. These compounds have shown significant activity against various pathogenic bacteria and cancer cell lines, highlighting their potential in developing new therapeutic agents (L. H. Al-Wahaibi et al., 2021).
Synthesis and Biological Evaluation
Research has also focused on the synthesis and biological evaluation of various derivatives of oxadiazole, exploring their potential as antibacterial and anthelmintic agents. Such studies contribute to the development of new drugs with improved efficacy and safety profiles (C. Sanjeevarayappa et al., 2015).
Alzheimer’s Disease Treatment Candidates
Compounds incorporating the oxadiazole moiety have been synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These studies aim to find new treatments that can inhibit enzymes implicated in the disease’s progression, demonstrating the compound's versatility in addressing neurological disorders (A. Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-5-14-27-18-8-6-17(7-9-18)22-21(26)25-12-10-16(11-13-25)20-24-23-19(28-20)15(2)3/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZILQVMLYROQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.